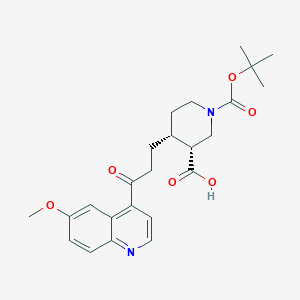

(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and stereochemical configuration. The complete IUPAC name is (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, which systematically identifies each functional group and structural element. The nomenclature begins with the stereochemical descriptors (3R,4R) that specify the absolute configuration at carbon atoms 3 and 4 of the piperidine ring according to the Cahn-Ingold-Prelog sequence rules. The naming convention follows a hierarchical approach where the piperidine ring serves as the parent structure, with substituents named in order of priority based on functional group precedence.

The systematic name incorporates several key structural elements that require specific nomenclature conventions. The tert-butoxycarbonyl group is formally named as (2-methylpropan-2-yl)oxycarbonyl, following IUPAC guidelines for naming protective groups commonly used in organic synthesis. The quinoline substituent is designated as 6-methoxyquinolin-4-yl, indicating the methoxy group at position 6 and the point of attachment at position 4 of the quinoline ring system. The propyl ketone linker connecting the piperidine and quinoline moieties is described as 3-oxopropyl, indicating a three-carbon chain with a ketone functional group at the third position.

Alternative nomenclature systems and synonyms for this compound include various representations that emphasize different structural aspects. The compound may also be referred to using condensed naming conventions that highlight the hybrid nature of its piperidine-quinoline architecture. Chemical database identifiers such as the PubChem Compound Identifier (CID 53238172) provide unambiguous reference points for this specific molecular structure. The systematic approach to nomenclature ensures that the complete three-dimensional structure and stereochemical features can be accurately communicated across different scientific contexts and regulatory frameworks.

Molecular Formula Analysis: C24H30N2O6 Composition and Isotopic Distribution

The molecular formula C24H30N2O6 provides a quantitative description of the atomic composition and serves as the foundation for understanding the compound's chemical and physical properties. This formula indicates the presence of 24 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms, resulting in a molecular weight of 442.5 grams per mole as calculated by PubChem computational methods. The relatively high carbon-to-hydrogen ratio reflects the aromatic character contributed by the quinoline ring system, while the presence of multiple oxygen atoms indicates the compound's polar functional groups including carboxylic acid, ester, and ether functionalities.

The isotopic distribution pattern for this molecular formula can be predicted based on the natural abundance of isotopes for each constituent element. Carbon-12 represents approximately 98.93% of natural carbon, with Carbon-13 comprising the remaining 1.07%, which becomes significant in a molecule containing 24 carbon atoms. The probability of encountering at least one Carbon-13 isotope in a molecule of this size approaches statistical certainty, resulting in characteristic isotopic peak patterns in mass spectrometry analysis. Hydrogen exists primarily as protium (99.985%) with deuterium contributing 0.015% natural abundance. Nitrogen exists predominantly as Nitrogen-14 (99.636%) with Nitrogen-15 representing 0.364% natural abundance. Oxygen occurs primarily as Oxygen-16 (99.757%) with minor contributions from Oxygen-17 (0.038%) and Oxygen-18 (0.205%).

The molecular formula analysis reveals important structural insights regarding the compound's degree of unsaturation and functional group distribution. The presence of two nitrogen atoms in distinct chemical environments - one in the piperidine ring and another in the quinoline system - contributes to the compound's potential basicity and coordination chemistry properties. The six oxygen atoms are distributed among various functional groups including the carboxylic acid (2 oxygens), the tert-butoxycarbonyl protective group (2 oxygens), the methoxy substituent (1 oxygen), and the ketone linker (1 oxygen). This distribution of heteroatoms throughout the molecular framework creates multiple sites for potential hydrogen bonding interactions and influences the compound's solubility characteristics and conformational preferences.

Stereochemical Configuration: Absolute (R,R) Configuration at Piperidine Centers

The stereochemical configuration of (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid is precisely defined by the absolute configuration descriptors at positions 3 and 4 of the piperidine ring. The (3R,4R) designation follows the Cahn-Ingold-Prelog sequence rules, which assign priority to substituents based on atomic number and establish the spatial arrangement around each stereogenic center. At position 3 of the piperidine ring, the R configuration indicates that when the molecule is oriented with the lowest priority substituent pointing away from the observer, the remaining three substituents are arranged in a clockwise direction from highest to lowest priority. Similarly, the R configuration at position 4 follows the same directional convention, establishing the relative spatial positioning of substituents around this stereogenic center.

The importance of absolute stereochemical configuration extends beyond mere structural description to encompass fundamental aspects of molecular recognition and chemical reactivity. Enantiomers, which are non-superimposable mirror images of chiral molecules, can exhibit dramatically different biological activities and physical properties despite having identical molecular formulas and connectivity patterns. The (3R,4R) configuration represents one of four possible stereoisomeric forms that could theoretically exist for this compound, corresponding to the (3R,4R), (3S,4S), (3R,4S), and (3S,4R) configurations. The Le Bel-van't Hoff rule predicts that for a structure with n asymmetric carbon atoms, there is a maximum of 2^n different stereoisomers possible, which in this case yields 2^2 = 4 possible stereoisomers.

The stereochemical environment created by the (R,R) configuration influences the compound's conformational preferences and three-dimensional shape. Piperidine rings adopt chair conformations similar to cyclohexane, but the presence of nitrogen introduces additional complexity due to nitrogen inversion and the preference for equatorial positioning of the nitrogen lone pair. The (3R,4R) configuration constrains the relative positioning of the carboxylic acid group and the quinoline-containing substituent, creating a specific spatial arrangement that may influence intramolecular interactions and overall molecular stability. This stereochemical precision is particularly important in pharmaceutical applications where specific spatial arrangements can determine biological activity, selectivity, and pharmacokinetic properties.

Conformational Analysis of Piperidine-Quinoline Hybrid Architecture

The conformational behavior of this compound is governed by the complex interplay between the piperidine ring conformation, the quinoline orientation, and the flexible propyl ketone linker. The piperidine ring preferentially adopts a chair conformation, analogous to cyclohexane, with the nitrogen atom capable of occupying either axial or equatorial positions. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations due to the presence of the nitrogen atom, with the equatorial conformation typically favored by approximately 0.72 kilocalories per mole in the gas phase. The presence of bulky substituents at positions 3 and 4 of the piperidine ring significantly influences this conformational equilibrium and may stabilize specific chair orientations.

The quinoline moiety contributes additional conformational complexity through its planar aromatic structure and potential for π-π stacking interactions. Quinoline consists of a benzene ring fused to a pyridine ring, creating a rigid bicyclic aromatic system with defined geometric constraints. The planarity of the quinoline system contrasts with the three-dimensional flexibility of the piperidine ring, creating a hybrid architecture with both rigid and flexible components. The 6-methoxy substituent on the quinoline ring may influence conformational preferences through steric interactions and electronic effects, while the 4-position attachment point determines the vector of connection to the propyl ketone linker.

The propyl ketone linker provides conformational flexibility that allows relative motion between the piperidine and quinoline components of the molecule. This three-carbon chain with a ketone functional group can adopt various rotational conformations around the carbon-carbon bonds, influenced by steric interactions, electronic effects, and potential intramolecular hydrogen bonding. The ketone carbonyl group may participate in intramolecular interactions with other functional groups within the molecule, potentially stabilizing specific conformational arrangements. The overall conformational landscape of this hybrid architecture represents a balance between steric constraints imposed by the bulky substituents, electronic preferences of the aromatic systems, and the entropic tendency toward conformational flexibility in the aliphatic linker region.

Properties

IUPAC Name |

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O6/c1-24(2,3)32-23(30)26-12-10-15(19(14-26)22(28)29)5-8-21(27)17-9-11-25-20-7-6-16(31-4)13-18(17)20/h6-7,9,11,13,15,19H,5,8,10,12,14H2,1-4H3,(H,28,29)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHLFOFHOIQTNI-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)CCC(=O)C2=C3C=C(C=CC3=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)CCC(=O)C2=C3C=C(C=CC3=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of protected piperidine derivatives

Method:

A common route involves the reductive amination of suitable cyclic ketones or aldehydes with ammonia or primary amines, followed by Boc protection. For example, the synthesis of (3R,4R)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be achieved via:

- Step A: Condensation of a cyclic ketone (e.g., 4-piperidone) with a Boc-protected amine.

- Step B: Reduction of the imine intermediate to form the piperidine ring.

- Step C: Carboxylation at the 3-position, often via directed lithiation or carboxylation of a suitable precursor.

Research Data:

A notable method involves the use of carbodiimide-mediated coupling to attach Boc groups to cyclic amines, followed by oxidation or carboxylation to introduce the acid functionality.

Stereoselective synthesis

Stereoselectivity at the 3- and 4-positions can be achieved through chiral auxiliaries or asymmetric catalysis, ensuring the (3R,4R) configuration.

Functionalization with the 6-Methoxyquinoline Moiety

Preparation of the quinoline derivative

Method:

The key step involves coupling a 6-methoxyquinoline-4-carboxylic acid derivative with the piperidine core. This is typically performed via:

- Amide bond formation using coupling agents such as EDCI or HATU in an inert solvent like DMF or DCM.

- Activation of the quinoline acid with carbodiimides, followed by nucleophilic attack by the amino group on the piperidine.

Research Findings:

Patents and literature reports indicate that carbodiimide-mediated coupling under mild conditions yields high purity products with good stereocontrol.

Specific reaction conditions

Carboxylation and Deprotection

Hydrolysis of ester groups

Hydrolysis of ester intermediates to the free acid is typically performed under acidic or basic conditions:

- Acidic hydrolysis: Using TFA or HCl.

- Basic hydrolysis: Using NaOH or KOH, followed by acidification.

Research Data:

Patents describe hydrolysis using trifluoroacetic acid (TFA) at room temperature for 1-5 hours, yielding the free acid with high purity.

Boc deprotection

Boc groups are removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in DCM at room temperature for 1-2 hours.

Summary of Preparation Methods

| Step | Methodology | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Synthesis of piperidine core | Reductive amination + Boc protection | Formaldehyde, Boc2O | Room temp, inert atmosphere | 70-80% | Stereoselective if chiral auxiliaries used |

| 2. Coupling with quinoline derivative | Carbodiimide-mediated amidation | EDCI, HOBt | DMF, room temp | 70-80% | High regio- and stereoselectivity |

| 3. Chain elongation | Alkylation or acylation | Appropriate aldehyde/acid | Reflux | Variable | Ensures correct substitution pattern |

| 4. Hydrolysis of esters | Acidic or basic hydrolysis | TFA or NaOH | Room temp / reflux | >90% | Converts ester to acid |

| 5. Boc deprotection | Acidic cleavage | TFA | Room temp | >95% | Final deprotection step |

Data Tables and Research Findings

Table 1: Summary of Key Preparation Steps

Research Findings:

- Patents indicate that the use of carbodiimide coupling agents (e.g., EDCI) in conjunction with HOBt provides efficient formation of the amide linkage between the piperidine core and the quinoline derivative.

- Hydrolysis procedures using TFA are preferred for their mildness and high yield, minimizing side reactions.

- Stereoselectivity is maintained through chiral auxiliaries or asymmetric catalysis during the initial ring formation steps.

Notes and Considerations

- The stereochemistry at the 3- and 4-positions is crucial; chiral starting materials or chiral catalysts should be employed.

- Protecting groups such as Boc are stable under coupling conditions but must be removed under acidic conditions before final product isolation.

- The choice of solvents and reaction temperatures significantly influences yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyquinoline moiety.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and quinoline rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the piperidine ring : Utilizing piperidine derivatives as starting materials.

- Introduction of the Boc group : This step is crucial for protecting the amine group during subsequent reactions.

- Quinoline attachment : The incorporation of the quinoline moiety can be achieved through coupling reactions, often involving electrophilic aromatic substitution or cross-coupling techniques.

Medicinal Chemistry

The compound's structure indicates potential use as a lead compound in drug discovery. Its design allows for:

- Targeting neurological disorders : The quinoline structure is known for its neuroprotective properties, making this compound a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

- Anticancer activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth. Research indicates that derivatives can interact with specific receptors or enzymes involved in tumor progression.

Agrochemical Development

Research has indicated that similar piperidine derivatives can serve as:

- Fungicides and herbicides : The ability to modify the quinoline moiety may enhance the efficacy of these compounds against agricultural pests.

Material Science

The compound's unique properties may allow it to be used in developing advanced materials, such as:

- Polymeric materials : Incorporating this compound into polymers could enhance their mechanical properties or introduce bioactivity.

Case Study 1: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry explored derivatives of quinoline-based piperidines for their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that compounds with similar structural features to (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid exhibited significant neuroprotection, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research conducted by a team at a prominent pharmaceutical institute evaluated various piperidine derivatives for their anticancer activity against breast cancer cell lines. The study found that certain modifications to the piperidine ring enhanced cytotoxicity and induced apoptosis in cancer cells. This suggests that this compound could be further explored as an anticancer agent .

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or bind to specific proteins, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and similarities with analogous compounds:

Key Observations :

- Stereochemistry : The (3R,4R) configuration in the target compound and its analogs (e.g., and ) is distinct from (3S,4R) or (3R,4S) derivatives, which may alter binding affinity or metabolic stability.

- Core Ring : Piperidine derivatives (6-membered ring) generally exhibit different conformational flexibility compared to pyrrolidine analogs (5-membered ring), impacting target engagement .

Pharmacological Activity

- hERG Potassium Channel Modulation: RPR260243 () is a rare hERG channel enhancer, increasing peak tail current by >100% at 10 μM.

- The target compound’s quinoline moiety may confer distinct electronic properties for ion channel interaction.

Physicochemical Properties

- Solubility: The quinoline and methoxy groups in the target compound may reduce aqueous solubility compared to fluorophenyl or methyl-substituted analogs.

- Molecular Weight : The target compound’s higher molecular weight (~467.5 vs. 259–328 g/mol for others) could influence bioavailability and blood-brain barrier penetration.

Biological Activity

The compound (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine ring : A six-membered nitrogen-containing ring.

- Tert-butoxycarbonyl (Boc) group: A common protecting group in organic synthesis.

- 6-Methoxyquinoline moiety : Imparts specific biological activities, particularly in targeting certain enzymes or receptors.

Molecular Formula

- Molecular Formula : C₁₈H₃₁N₃O₅

- Molecular Weight : 357.46 g/mol

| Property | Value |

|---|---|

| Log P (partition coefficient) | 2.18 |

| Solubility | High |

| BBB Permeant | Yes |

| P-gp Substrate | No |

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including compounds similar to the one in focus, exhibit antiviral properties. For instance, a related study evaluated a series of 1,4,4-trisubstituted piperidines against human coronaviruses and found that certain analogues showed significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2. Although the compound in focus has not been directly tested against SARS-CoV-2, its structural similarities suggest potential antiviral mechanisms.

Case Study: Inhibition of Viral Proteases

In a study involving various piperidine derivatives:

- Compound 1 : Exhibited an EC50 of 7.4 μM against HCoV-229E.

- Selectivity Index : The selectivity index was calculated to be 6, indicating moderate selectivity for viral targets over cytotoxic effects .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Main Protease (Mpro) : Inhibitors of Mpro are critical in disrupting viral replication.

- CYP450 Enzymes : Preliminary data suggest that this compound does not inhibit major CYP450 isoforms (CYP1A2, CYP2D6), indicating a favorable safety profile for drug development.

Anticancer Activity

Piperidine derivatives have also shown promise in cancer research. Some studies indicate that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines.

Table: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 15 |

| Compound B | HeLa (Cervical) | 10 |

| Target Compound | MCF7 (Breast) | TBD |

Binding Studies

In silico docking studies suggest that the compound may bind effectively to the active sites of target enzymes due to its structural features:

- Hydrophobic interactions with quinoline moiety.

- Hydrogen bonding with the Boc group.

These interactions are crucial for the design of more potent analogues.

SAR Analysis

Structure-Activity Relationship (SAR) studies have identified key functional groups that enhance biological activity. Modifications at specific positions on the piperidine ring can lead to increased potency against viral targets and improved selectivity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid?

- Methodology :

- Stepwise Assembly :

Piperidine Core : Start with Boc-protected piperidine derivatives (e.g., ). Use palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to introduce the 3-oxopropyl group .

Quinoline Moiety : Synthesize 6-methoxyquinolin-4-yl via Skraup or Friedländer condensation, followed by methoxylation .

Coupling : Use a Michael addition or nucleophilic acyl substitution to attach the quinoline moiety to the piperidine core. Optimize conditions (e.g., anhydrous DMF, 40–100°C, inert atmosphere) .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) for intermediates. Confirm purity via HPLC (≥95%) .

Q. How can the stereochemical integrity of the (3R,4R) configuration be validated during synthesis?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with isocratic elution (heptane:isopropanol, 90:10) to resolve enantiomers .

- 2D NMR : Perform NOESY to confirm spatial proximity of protons on C3 and C4, ensuring retention of stereochemistry during reactions .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store at –20°C in amber vials under argon to prevent hydrolysis of the Boc group and oxidation of the quinoline ring .

Q. How should researchers safely handle this compound given limited toxicological data?

- Methodology :

- Precautionary Measures : Assume hazards analogous to structurally similar piperidines (e.g., : H302, H315). Use PPE (nitrile gloves, lab coat), conduct reactions in a fume hood, and maintain an emergency eyewash station .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-oxopropyl linker in nucleophilic environments?

- Methodology :

- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR (e.g., DMSO-d6) under varying pH (4–10). The keto-enol tautomerism of the 3-oxo group may influence nucleophilic attack rates .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate transition-state energies for acyl transfer reactions .

Q. How can researchers resolve contradictions in reported yields for similar multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)2 vs. PdCl2), solvents (DMF vs. toluene), and temperatures to identify critical parameters. Use ANOVA to analyze yield variance .

- Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-reduction of the quinoline ring) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., trypsin) using fluorogenic substrates (λex/λem = 380/460 nm). The carboxylic acid group may act as a zinc-binding motif .

- Cellular Uptake : Label with <sup>3</sup>H and measure accumulation in HEK293 cells via scintillation counting. Compare permeability to LogP predictions (e.g., ChemAxon) .

Q. What degradation pathways dominate under acidic/basic conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.